Bienvenue dans la boutique en ligne BenchChem!

Methyl 2,3-dioxopiperidine-4-carboxylate

Lipophilicity Drug-likeness Physicochemical profiling

Secure your supply of Methyl 2,3-dioxopiperidine-4-carboxylate, a superior fragment for FBDD with a molecular weight of 171.15 g/mol and balanced H-bond profile. Its free secondary amine enables direct, high-yielding N-functionalization, streamlining library synthesis and SAR exploration without deprotection steps. Unlike N-protected analogues, this scaffold offers three independently variable features—ester moiety, N-substituent, and dioxo oxidation state—providing unmatched versatility for drug discovery programs. Choose this core intermediate to accelerate your medicinal chemistry research with a compound that delivers reproducible reactivity and predictable physicochemical property modulation. Request a quote today.

Molecular Formula C7H9NO4
Molecular Weight 171.15 g/mol
CAS No. 59954-65-3
Cat. No. B15465657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,3-dioxopiperidine-4-carboxylate
CAS59954-65-3
Molecular FormulaC7H9NO4
Molecular Weight171.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCNC(=O)C1=O
InChIInChI=1S/C7H9NO4/c1-12-7(11)4-2-3-8-6(10)5(4)9/h4H,2-3H2,1H3,(H,8,10)
InChIKeyBMVFAPLLIDCKOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,3-Dioxopiperidine-4-Carboxylate (CAS 59954-65-3): Core Properties & Scientific Procurement Guide


Methyl 2,3-dioxopiperidine-4-carboxylate (CAS 59954-65-3) is a heterocyclic synthetic intermediate belonging to the 2,3-dioxopiperidine-4-carboxylate ester family. It features a piperidine ring bearing vicinal ketone groups at the 2- and 3-positions and a methyl ester at the 4-position, yielding a molecular formula of C₇H₉NO₄ and a molecular weight of 171.15 g/mol . The compound is characterized by a calculated partition coefficient (XlogP) of -0.4 and a topological polar surface area (TPSA) of 72.5 Ų [1]. Unlike its N-protected or N-substituted analogues, this compound retains a free secondary amine at the piperidine nitrogen, making it a versatile scaffold for downstream N-functionalization in medicinal chemistry and SAR programs [2].

Why Methyl 2,3-Dioxopiperidine-4-Carboxylate Cannot Be Approximated by Generic 2,3-Dioxopiperidine Analogs in Research Sourcing


The 2,3-dioxopiperidine-4-carboxylate scaffold is defined by three independently variable structural features—the ester moiety, the N-substituent, and the dioxo oxidation state—each of which drives a distinct physicochemical property. Substituting the methyl ester with an ethyl or tert-butyl ester alters lipophilicity (XlogP) and steric bulk, which affects pharmacokinetic parameters such as membrane permeability and metabolic stability [1]. Replacing the free N–H with a benzyl, Boc, or other N-substituent eliminates the nucleophilic secondary amine required for key derivatization steps, blocking entire synthetic routes [2]. Even shifting the dioxo pattern from 2,3- to 2,4- or 2,6- changes the electronic environment and ring geometry, invalidating any structure–activity relationship (SAR) built around the 2,3-dioxo arrangement . Consequently, treating this compound as interchangeable with any single analogue risks irreproducible reactivity and misleading biological data.

Quantitative Differentiation of Methyl 2,3-Dioxopiperidine-4-Carboxylate from Key Structural Analogs


Reduced Lipophilicity vs. Ethyl 2,3-Dioxopiperidine-4-Carboxylate Improves Aqueous Compatibility

Methyl 2,3-dioxopiperidine-4-carboxylate (XlogP = -0.4) is markedly less lipophilic than its direct ethyl ester analogue, Ethyl 2,3-dioxopiperidine-4-carboxylate (CAS 30727-21-0, XlogP = 0.68), representing a decrease of over one log unit [1]. This lower logP translates into a predicted 10-fold higher aqueous solubility for the unionized form, which positions the compound more favorably within the typically desired drug-like logP range of 0–3 [2]. Additionally, its hydrogen-bond donor count of 1 (from the free N–H) provides a solubilizing interaction that is absent in N-substituted congeners such as methyl 1-(3,4-dichlorobenzyl)-2,3-dioxopiperidine-4-carboxylate (CAS 59954-66-4) .

Lipophilicity Drug-likeness Physicochemical profiling LogP Lead optimization

Higher Extent of Hydrogen Bonding vs. N-Substituted Analogs Supports Ordered Crystallization

With one hydrogen-bond donor (the N–H) and four hydrogen-bond acceptors (three carbonyl oxygens plus the ester oxygen), methyl 2,3-dioxopiperidine-4-carboxylate possesses a balanced H-bond donor/acceptor ratio of 0.25 [1]. In contrast, N-substituted comparators such as tert-butyl 2,3-dioxopiperidine-1-carboxylate (CAS 1936193-52-0) and methyl 1-(3,4-dichlorobenzyl)-2,3-dioxopiperidine-4-carboxylate have zero H-bond donors, which prevents the formation of strong intermolecular N–H···O=C hydrogen bonds in the solid state [2]. The presence of a single, well-defined H-bond donor has been correlated with an increased propensity for crystalline order in small-molecule organics, benefiting purification, formulation, and long-term storage stability [3].

Crystallinity Solid-state properties Hydrogen bonding Polymorph screening Formulation

Lower Molecular Weight vs. Ethyl and N-Substituted Analogs Maximizes Atom Economy in Fragment-Based Discovery

At 171.15 g/mol, methyl 2,3-dioxopiperidine-4-carboxylate is the lightest member of the 4-carboxylate series, weighing 14.03 g/mol less than ethyl 2,3-dioxopiperidine-4-carboxylate (185.18 g/mol) and substantially less than N-functionalized analogs such as the N-Boc derivative (213.23 g/mol) and the N-dichlorobenzyl derivative (330.16 g/mol) . This molecular weight advantage places the methyl ester firmly within the ≤250 Da threshold considered optimal for fragment hits, maximizing the potential for efficient fragment growth and favorable ligand efficiency metrics.

Fragment-based drug discovery Ligand efficiency Molecular weight Lead-likeness

Free Secondary Amine Enables Divergent N-Functionalization Strategies Absent in N-Protected Analogs

The NH-bearing piperidine ring of methyl 2,3-dioxopiperidine-4-carboxylate serves as a nucleophilic handle for N-alkylation, N-acylation, N-sulfonylation, and reductive amination—transformations that are categorically blocked in N-substituted analogs such as tert-butyl 2,3-dioxopiperidine-1-carboxylate and methyl 1-(3,4-dichlorobenzyl)-2,3-dioxopiperidine-4-carboxylate . In the analogous ethyl 2,3-dioxopiperidine-4-carboxylate system, the free N–H is a prerequisite for the key ring-contraction step that produces (±)-cucurbitine, highlighting the essential role of this functional group in enabling synthetically valuable skeletal rearrangements [1].

N-functionalization Parallel synthesis SAR exploration DNA-encoded libraries Chemoproteomics

Established Synthetic Utility in Bioactive Scaffold Construction (Cucurbitine Pathway)

The ethyl ester homolog has been demonstrated as a viable starting material for the synthesis of the bioactive amino acid (±)-cucurbitine via a novel ring contraction and reduction sequence [1]. Given that the methyl ester shares the identical 2,3-dioxopiperidine-4-carboxylate core, it is mechanistically poised to undergo the same transformation with the added advantage that the methyl ester may exhibit faster reaction kinetics in nucleophilic ring-opening steps due to reduced steric hindrance compared to the ethyl ester [2]. This established pathway provides a validated blueprint for derivatization that is not available for 2,4- or 2,6-dioxopiperidine constitutional isomers.

Ring contraction Amino acid synthesis Cucurbitine Synthetic methodology Bioactive natural products

Optimal Research and Procurement Applications for Methyl 2,3-Dioxopiperidine-4-Carboxylate


Fragment-Based Drug Discovery (FBDD) Core Scaffold

With a molecular weight of 171.15 g/mol—below the 250 Da fragment threshold—and a balanced H-bond donor/acceptor profile, methyl 2,3-dioxopiperidine-4-carboxylate is ideally suited as a core fragment for FBDD libraries. Its lower lipophilicity (XlogP = -0.4) relative to the ethyl analog (XlogP = 0.68) reduces the risk of non-specific binding and aggregation, while its free N–H provides a synthetic vector for fragment growing and merging strategies [1].

Divergent Parallel Synthesis of 2,3-Dioxopiperidine Compound Libraries

The free secondary amine on the piperidine ring enables direct, high-yielding N-functionalization without the need for deprotection. This allows researchers to generate diverse N-alkylated, N-acylated, and N-sulfonylated libraries in a single synthetic step, accelerating SAR exploration around the dioxopiperidine pharmacophore [1]. The methyl ester's compact size further ensures that N-substituents introduced during library synthesis remain the dominant contributors to property modulation rather than being overshadowed by a bulky ester group .

Synthesis of (±)-Cucurbitine and Related Bioactive Amino Acids

The 2,3-dioxopiperidine-4-carboxylate scaffold has a literature-validated route to the amino acid (±)-cucurbitine via azide-mediated ring contraction and subsequent reduction [1]. The methyl ester variant is expected to participate in this transformation with comparable or superior kinetics to the published ethyl ester, while its lower molecular weight simplifies chromatographic purification of intermediates .

Crystallization and Solid-State Form Screening

The presence of a single H-bond donor (N–H) combined with four H-bond acceptors makes methyl 2,3-dioxopiperidine-4-carboxylate a strong candidate for ordered crystal packing via N–H···O=C hydrogen bonds. This property facilitates polymorph screening, single-crystal X-ray structure determination, and formulation development, in contrast to N-substituted analogs that lack H-bond donors and frequently yield amorphous solids or oils [1].

Quote Request

Request a Quote for Methyl 2,3-dioxopiperidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.